molecular formula C25H21ClN2O6S2 B2804077 2-{[4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE CAS No. 850926-18-0

2-{[4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE

Cat. No.: B2804077
CAS No.: 850926-18-0
M. Wt: 545.02
InChI Key: ULANVWCAQDCNSG-UHFFFAOYSA-N
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Description

2-{[4-(4-Chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a synthetic sulfonamide-oxazole hybrid compound featuring a multifunctional structure. Its core comprises a 1,3-oxazole ring substituted at position 2 with a phenyl group, at position 4 with a 4-chlorobenzenesulfonyl group, and at position 5 with a sulfanyl (-S-) linker connected to an N-(2,4-dimethoxyphenyl)acetamide moiety. The dimethoxyphenyl group may enhance solubility, while the chlorobenzenesulfonyl moiety could influence electronic properties and target binding.

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O6S2/c1-32-18-10-13-20(21(14-18)33-2)27-22(29)15-35-25-24(28-23(34-25)16-6-4-3-5-7-16)36(30,31)19-11-8-17(26)9-12-19/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULANVWCAQDCNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the sulfonyl and chlorophenyl groups. Common reagents used in these reactions include chlorosulfonic acid, phenyl isocyanate, and various solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can increase the yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

2-{[4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Medicine: It has potential as a therapeutic agent for treating various diseases, depending on its biological activity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with key analogs from recent literature:

Oxazole-Based Analogs

  • Compound : 2-[[4-(4-Bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
    • Key Differences :
  • Replaces the target compound’s 4-chlorobenzenesulfonyl with a 4-bromobenzenesulfonyl group, increasing molecular weight and lipophilicity.
  • Substitutes the 2-phenyl group on the oxazole with a 4-methylphenyl group, enhancing hydrophobicity.
  • Uses a 2-methoxyphenyl acetamide instead of 2,4-dimethoxyphenyl , reducing polarity.
    • Implications : The bromine atom may improve halogen bonding interactions in target binding, while reduced methoxy groups could lower solubility.

Triazole-Based Analogs

  • Compound : 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
    • Key Differences :
  • Replaces the oxazole core with a 1,2,4-triazole , introducing additional nitrogen atoms for hydrogen bonding.
  • Incorporates a benzothiazole -linked phenyl group in the acetamide, which may confer fluorescence or metal-binding properties.
    • Implications : The triazole’s polarity could enhance aqueous solubility, while the benzothiazole might expand biological targeting (e.g., kinase inhibition).

Pyrrolidone-Based Analogs

  • Compound : N-{2-[3-(4-Chlorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide
    • Key Differences :
  • Features a pyrrolidone ring instead of oxazole, with a hydroxy and keto group for increased hydrogen-bonding capacity.
  • Lacks a sulfonyl group but includes a chlorobenzoyl substituent.
    • Implications : The pyrrolidone’s rigidity and polar groups may favor interactions with proteolytic enzymes or receptors.

Simplified Acetamide Derivatives

  • Compound: 2-(Benzo[d][1,3]dioxol-5-ylmethylamino)-N-(4-sulfamoylphenyl)acetamide Key Differences:
  • Replaces the oxazole-sulfonyl complex with a sulfamoylphenyl group and a benzo[d][1,3]dioxole moiety.
  • Lacks aromatic substituents on the heterocycle.
    • Implications : The sulfamoyl group is associated with carbonic anhydrase inhibition, suggesting divergent therapeutic applications.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
Target Compound C₃₁H₂₆ClN₃O₆S₂* ~664.2 4-Chlorobenzenesulfonyl, 2-phenyl, 2,4-dimethoxyphenyl Oxazole, sulfonyl, acetamide, sulfanyl
Compound C₂₆H₂₂BrN₃O₅S₂ ~632.9 4-Bromobenzenesulfonyl, 4-methylphenyl, 2-methoxyphenyl Oxazole, sulfonyl, acetamide
Compound C₃₁H₂₅ClN₆O₂S₂ ~644.2 4-Chlorophenyl, 4-methoxyphenyl, benzothiazolyl Triazole, acetamide, thioether
Compound C₂₃H₂₀ClN₃O₅ ~466.9 4-Chlorobenzoyl, 4-methoxyphenyl, hydroxy Pyrrolidone, acetamide, ketone
Compound C₁₈H₂₂N₄O₄S 390.46 Benzo[d][1,3]dioxol-5-ylmethyl, sulfamoylphenyl Acetamide, sulfonamide

Table 2. Substituent Effects on Properties

Substituent Modification Potential Impact
Chloro → Bromo ( ) Increased molecular weight and lipophilicity; enhanced halogen bonding.
Oxazole → Triazole ( ) Higher polarity and hydrogen-bonding capacity; altered metabolic stability.
Dimethoxy → Monomethoxy ( ) Reduced solubility; decreased electron-donating effects.
Sulfonyl → Sulfamoyl ( ) Shift from sulfonamide bioactivity (e.g., protease inhibition) to sulfamamide (e.g., diuretic effects).

Research Findings

While the provided evidence lacks direct studies on the target compound, insights can be extrapolated from analogs:

  • Triazole-containing compounds ( ) demonstrate enhanced kinase inhibition and antioxidant properties , attributed to nitrogen-rich cores.
  • Pyrrolidone analogs ( ) show promise in CNS drug development owing to their ability to cross the blood-brain barrier.

Biological Activity

The compound 2-{[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfany}-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory and analgesic properties. The following sections detail specific findings related to its biological effects.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to 2-{[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfany}-N-(2,4-dimethoxyphenyl)acetamide exhibit significant anti-inflammatory effects. For instance, derivatives containing oxazole rings have shown inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. In particular, compounds with similar structural motifs demonstrated IC50 values lower than that of celecoxib, a standard anti-inflammatory drug .

Analgesic Activity

The analgesic potential of oxazole-containing compounds has been evaluated through various pharmacological tests. The writhing test and hot plate test are commonly used to assess pain relief efficacy. Similar compounds have shown promising results in reducing pain responses in animal models, suggesting that the compound may possess significant analgesic properties .

The mechanisms underlying the biological activity of this compound likely involve multiple pathways:

  • Inhibition of Pro-inflammatory Mediators : The sulfonamide group may inhibit the synthesis or activity of pro-inflammatory cytokines and mediators.
  • Modulation of Pain Pathways : By affecting COX enzymes and other targets involved in pain signaling, the compound can reduce nociceptive responses.
  • Antioxidant Activity : Some studies suggest that oxazole derivatives may exhibit antioxidant properties that contribute to their anti-inflammatory effects .

Case Studies and Research Findings

A variety of studies have explored the biological activities associated with structurally similar compounds:

  • Study on Oxazolone Derivatives : A study reported that oxazolone derivatives exhibited significant inhibition of COX-2 with IC50 values as low as 0.024 μM, indicating potent anti-inflammatory activity .
  • Toxicity Assessment : Acute toxicity studies conducted on related compounds showed no lethal effects at tested doses, suggesting a favorable safety profile for further development .

Data Tables

PropertyValue
Molecular FormulaC23H16ClNO4S2
IC50 (COX-2 Inhibition)< 0.024 μM
Analgesic Test (Writhing Test)Significant reduction in writhing
Acute ToxicityNo lethal effects observed

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